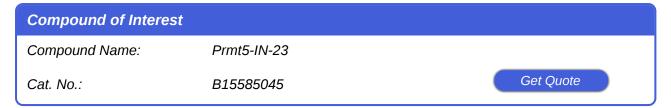


# A Comparative Guide to PRMT5 Inhibitors in Clinical Development

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with protein arginine methyltransferase 5 (PRMT5) emerging as a promising therapeutic target. PRMT5 is a critical enzyme that plays a multifaceted role in cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in the pathogenesis of various malignancies, making it an attractive focus for drug development.[1] This guide provides a comparative analysis of several leading PRMT5 inhibitors currently in clinical development, with a focus on their clinical trial results, patient outcomes, and experimental methodologies.

## **Mechanism of Action of PRMT5 Inhibitors**

PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[2] The majority of these inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[1][2] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels on both histone and non-histone proteins, disrupting key cellular processes that contribute to cancer cell proliferation and survival.[2] The therapeutic potential of PRMT5 inhibitors is being explored in both solid tumors and hematological malignancies.[3][4]

# **Clinical Trial Performance of Key PRMT5 Inhibitors**



This section summarizes the clinical trial data for several PRMT5 inhibitors, including JNJ-64619178, GSK3326595, PRT811, PRT543, and PF-06939999. The data is presented in a series of tables to facilitate a clear comparison of their efficacy and safety profiles across different cancer types.

#### JNJ-64619178

JNJ-64619178 is a potent and selective oral PRMT5 inhibitor that has shown promising preliminary antitumor activity in a first-in-human, open-label, multicenter Phase 1 study (NCT03573310).[5][6] The study enrolled patients with advanced solid tumors and non-Hodgkin lymphomas (NHL).[5]

Table 1: Efficacy of JNJ-64619178 in Clinical Trials

Indication	Number of Patients (evaluable)	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)	Noteworthy Outcomes
Advanced Solid Tumors/NHL	90	5.6%	-	Five confirmed responses.[5]
Adenoid Cystic Carcinoma (ACC)	26	11.5%	19.1 months	Three confirmed responses.[5]
Lower-Risk Myelodysplastic Syndromes (LR MDS)	24	0%	-	No objective responses or hematologic improvements observed.[7]

Table 2: Safety Profile of JNJ-64619178



Dose-Limiting Toxicities (DLTs)	Most Common Treatment-Emergent Adverse Events (TEAEs)
Thrombocytopenia[5]	Neutropenia (62.5%), Thrombocytopenia (58.3%) in LR MDS patients.[7]

## GSK3326595

GSK3326595 is another selective, reversible PRMT5 inhibitor that has been evaluated in the Phase 1 METEOR-1 trial (NCT02783300) for advanced solid tumors and NHL, and in a Phase I/II study (NCT03614728) for myeloid neoplasms.[8][9]

Table 3: Efficacy of GSK3326595 in Clinical Trials



Indication	Number of Patients	Overall Response Rate (ORR) <i>l</i> Clinical Benefit Rate (CBR)	Duration of Response (DOR) / Other Outcomes
Advanced Solid Tumors	-	3 confirmed partial responses (PRs)	-
Adenoid Cystic Carcinoma (ACC)	50	2 PRs	9.3 months (previously treated), 1.9 months (treatment-naïve)[9]
ER-positive Breast Cancer	47	1 PR	3.7 months[9]
Non-Hodgkin Lymphoma (NHL)	29	10% ORR	Follicular Lymphoma (CR): 32.4 months (ongoing), DLBCL (CR): 3.4 months, Follicular Lymphoma (PR): 2.7 months[9]
Myeloid Neoplasms (MDS, CMML, AML)	30	17% CBR (5 patients)	1 patient with complete marrow remission for ~8 months.[8]

Table 4: Safety Profile of GSK3326595

Dose-Limiting Toxicities (DLTs)	Most Common Treatment-Related Adverse Events (TRAEs)
Not specified in provided results	Decreased platelet count (27%), Dysgeusia (23%), Fatigue (20%), Nausea (20%) in myeloid neoplasm patients.[8]

# **PRT811**



PRT811 is a brain-penetrant PRMT5 inhibitor investigated in a Phase 1 trial (NCT04089449) for patients with recurrent high-grade glioma and advanced/metastatic uveal melanoma.[10] [11]

Table 5: Efficacy of PRT811 in Clinical Trials

Indication	Number of Patients	Overall Response Rate (ORR) <i>l</i> Clinical Benefit Rate (CBR)	Duration of Response (DOR) / Other Outcomes
Recurrent High-Grade Glioma	38	5.3% ORR	-
IDH-positive Glioma	16	12.5% ORR, 31.3% CBR	Two complete responses (CRs) with DORs of 31.0 months (ongoing) and 7.5 months.[10][12]
Uveal Melanoma	23	-	-
Splicing Mutation- positive Uveal Melanoma	10	10.0% ORR, 30.3% CBR	One partial response (PR) with a DOR of 10.0 months.[10]

Table 6: Safety Profile of PRT811

Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) >5%	Most Common Any-Grade TEAEs
Thrombocytopenia (9.3%), Anemia (9.3%), Fatigue (5.8%)[12]	Nausea (62.3%), Vomiting (47.5%), Fatigue (37.7%), Constipation (31.3%)[13]

#### **PRT543**

PRT543 is a PRMT5 inhibitor studied in a Phase 1 dose-expansion study (NCT03886831) in patients with advanced solid tumors, including a cohort with recurrent/metastatic adenoid cystic



carcinoma (ACC).[14][15]

Table 7: Efficacy of PRT543 in Clinical Trials

Indication	Number of Patients	Overall Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression- Free Survival (PFS)
Recurrent/Metast atic ACC	56	2%	57%	5.9 months[14] [15]
HRD+ Ovarian Cancer	-	-	-	One durable complete response reported.[16]

Table 8: Safety Profile of PRT543

Grade 3 Treatment-Related Adverse Events
Anemia (16%), Thrombocytopenia (9%)[14][15]

## PF-06939999

PF-06939999 is a selective small-molecule PRMT5 inhibitor evaluated in a Phase 1 dose-escalation and expansion trial (NCT03854227) in patients with selected advanced or metastatic solid tumors.[17][18]

Table 9: Efficacy of PF-06939999 in Clinical Trials



Indication	Number of Patients	Confirmed Partial Responses	Stable Disease
Selected Advanced/Metastatic Solid Tumors	44 (overall)	3 patients (6.8%)	19 patients (43.2%) [17]
Head and Neck Squamous Cell Carcinoma (HNSCC)	-	1 patient	-
Non-Small Cell Lung Cancer (NSCLC)	-	2 patients	-

Table 10: Safety Profile of PF-06939999

Dose-Limiting Toxicities (DLTs)	Most Common Grade ≥3 Treatment- Related Adverse Events
Thrombocytopenia, Anemia, Neutropenia[17]	Anemia (28%), Thrombocytopenia/platelet count decreased (22%), Fatigue (6%), Neutropenia (4%)[17]

# **Experimental Protocols**

The clinical trials for these PRMT5 inhibitors generally follow a standard framework for Phase 1 dose-escalation and expansion studies.

#### General Methodology:

- Study Design: The initial phase is typically a dose-escalation stage to determine the
  maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[17][18] This is
  followed by a dose-expansion phase in specific patient cohorts to further evaluate safety,
  tolerability, and preliminary efficacy.[14][15] The studies are often open-label and multicenter.
  [5][15]
- Patient Population: Eligible patients typically have advanced, metastatic, or refractory solid tumors or hematological malignancies for which standard therapies are no longer effective.



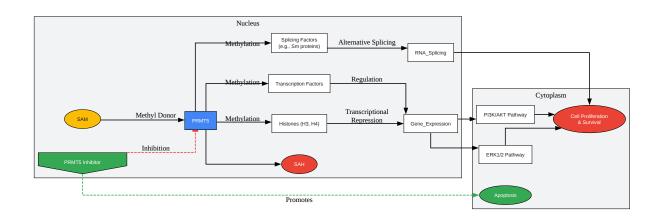
[5][9] Specific cohorts may be enrolled based on tumor type (e.g., adenoid cystic carcinoma) or biomarker status (e.g., IDH mutations, splicing factor mutations).[10][19] Key inclusion criteria often include measurable disease and adequate organ function.[9]

- Treatment Administration: The inhibitors are administered orally, with various dosing schedules being evaluated, such as once daily (QD), twice daily (BID), or intermittent dosing (e.g., 14 days on, 7 days off).[5][17]
- Endpoints:
  - Primary Endpoints (Dose Escalation): Safety and tolerability, including the incidence of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).
     [20]
  - Secondary Endpoints (Dose Expansion): Preliminary antitumor activity, assessed by metrics such as Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Clinical Benefit Rate (CBR).[14][15]
     Pharmacokinetics (PK) and pharmacodynamics (PD) are also evaluated.[5]
- Pharmacodynamic Assessments: Target engagement is often measured by the reduction of symmetric dimethylarginine (SDMA) in plasma or serum, which serves as a biomarker for PRMT5 inhibition.[17][21]

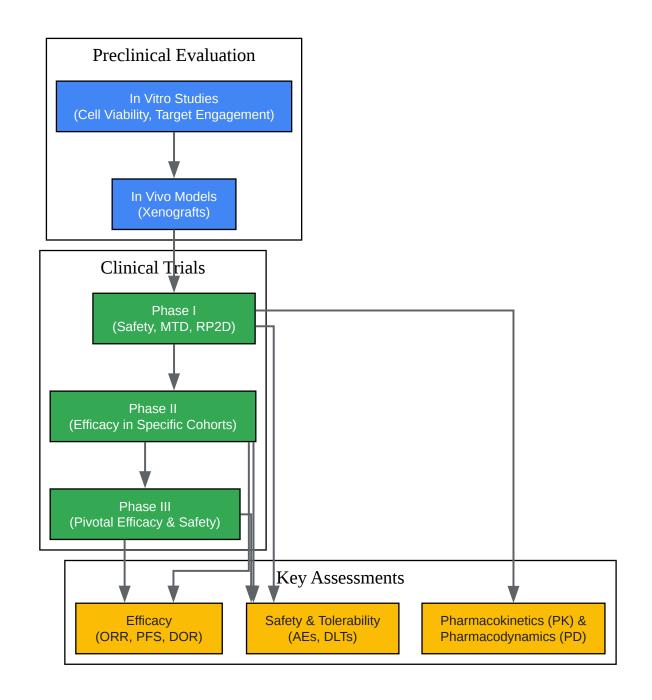
# Visualizing the Landscape of PRMT5 Inhibition

To better understand the biological context and experimental approach for evaluating PRMT5 inhibitors, the following diagrams are provided.









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